Home > Products > Inhibitors/Agonists P391 > 7-Ethylcamptothecin
7-Ethylcamptothecin - 78287-27-1

7-Ethylcamptothecin

Catalog Number: EVT-290000
CAS Number: 78287-27-1
Molecular Formula: C22H20N2O4
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Ethylcamptothecin (7-ECPT) is a synthetic derivative of camptothecin (CPT), a naturally occurring alkaloid isolated from the bark and stem of the Chinese tree Camptotheca acuminata. [, , ] Classified as a camptothecin analog, 7-ECPT exhibits potent antitumor activity, making it a subject of significant interest in cancer research. [, , ]

Future Directions
  • Developing more effective and less toxic water-soluble derivatives: This research focuses on improving drug delivery, reducing side effects, and enhancing its therapeutic window. [, ]

Camptothecin (CPT)

    Relevance: Camptothecin is the parent compound of 7-Ethylcamptothecin. The addition of an ethyl group at the 7-position of CPT results in 7-Ethylcamptothecin. This modification is reported to enhance antitumor activity and pharmacokinetic properties compared to the parent compound .


    7-Ethyl-10-hydroxycamptothecin (SN-38)

    Relevance: SN-38 shares a similar structure with 7-Ethylcamptothecin, both possessing modifications at the 7-position of the camptothecin scaffold. Both compounds demonstrate potent antitumor activity and are studied for their interactions with proteins like intravenous immunoglobulin (IVIG) . IVIG has been shown to preserve the active lactone forms of both SN-38 and 7-Ethylcamptothecin, potentially enhancing their therapeutic efficacy.


    10-Hydroxycamptothecin

    Relevance: This compound shares structural similarities with 7-Ethylcamptothecin, particularly the presence of a hydroxyl group at the 10-position. Both compounds are investigated for their binding affinities to IVIG . The research suggests that IVIG could serve as a transporter protein for both compounds, potentially leading to improved drug delivery and treatment strategies.


    Topotecan

    Relevance: Topotecan, along with 7-Ethylcamptothecin, is investigated for its interaction with IVIG . Studies suggest that IVIG can enhance the stability of the active lactone forms of both drugs, potentially improving their therapeutic efficacy.


    Irinotecan

    Relevance: Irinotecan shares the core camptothecin structure with 7-Ethylcamptothecin. Comparing their binding properties to IVIG can offer insights into the potential of IVIG as a drug delivery system for camptothecins .


    20(S)-O-substituted benzoyl 7-Ethylcamptothecin Compounds

    Compound Description: These are a series of synthetic 7-Ethylcamptothecin derivatives where the 20-hydroxyl group is modified with various benzoyl substituents. These modifications aim to improve the compound's solubility and antitumor activity. Compound 3j, a specific derivative within this series, exhibited significant antitumor activity against non-small cell lung cancer (NSCLC) cells .

    Compound Description: Compound 3j is a specific 20(S)-O-substituted benzoyl 7-Ethylcamptothecin derivative. It demonstrates greater in vitro and in vivo antitumor activity compared to other compounds in the series . Notably, 3j effectively inhibits NSCLC cell proliferation by inducing cell cycle arrest and causing DNA damage via Topo I inhibition.

    Compound Description: This compound is a product of the reaction between Camptothecin (1a) and hydrazine. Its structure was confirmed via X-ray crystallography .

    Compound Description: This compound is formed when 7-Ethylcamptothecin (1b) reacts with hydrazine hydrate. It is typically isolated as its diacetate derivative (2c) .

    Compound Description: This is a synthetic derivative of camptothecin where the 17-hydroxyl group is modified with an acetyl amide group. It is used as a starting material to synthesize 7-Ethylcamptothecin (1b) and the N-amino lactam (6) .

    Compound Description: This compound is a product of the reaction between 17-O-acetyl amide (5a) and hydrazine. It can be further converted into the N-amino pyridone (4d) .

    Compound Description: These are a series of prodrugs designed to improve the water solubility and potentially the therapeutic index of 7-Ethylcamptothecin. The acyl group at the 17-position is designed to be cleaved by esterases in the body, releasing the active 7-Ethylcamptothecin-21-(2-dimethylamino)ethylamide (22E) .

    Relevance: Irinotecan, while a prodrug of SN-38, is structurally related to 7-Ethylcamptothecin. Comparing the activity of a specific rat liver esterase against acyl derivatives of 22E and CPT-11 helped delineate the enzyme's specificity and its potential role in activating 7-Ethylcamptothecin prodrugs .


    (20S)-10-(3-Aminopropyloxy)-7-ethylcamptothecin (T-2513)

    Compound Description: T-2513 is a water-soluble analog of 7-Ethylcamptothecin designed to overcome the solubility issues associated with many camptothecins. It exhibits antitumor activity and represents a promising candidate for further development .

    Compound Description: These are synthetic analogs of 7-Ethylcamptothecin where a fluorine atom is introduced at the 11-position of the A-ring. These derivatives demonstrated potent cytotoxicity against KB and L1210 cells and exhibited strong Topo I inhibitory activity .

    Compound Description: These compounds are water-soluble prodrugs designed to improve the delivery and efficacy of the potent 11-fluoro-7-ethylcamptothecins. They demonstrated promising antitumor activity in mice, comparable to CPT-11 .

    Compound Description: These are conjugates of 10-amino-7-ethylcamptothecin with polyethylene glycol (PEG), designed to enhance the drug's water solubility and improve its pharmacokinetic properties. These conjugates demonstrated promising antitumor activity in vitro and in vivo .

    Compound Description: These are synthetic analogs of camptothecins, including 7-Ethylcamptothecin, where a nitro group is introduced at the 14-position. They are intermediates in the synthesis of 14-aminocamptothecins .

    Compound Description: This synthetic camptothecin analog is synthesized by reducing the nitro group of 14-nitrocamptothecin. It shows potent cytotoxicity against various human tumor cell lines and favorable pharmacological properties .

    Compound Description: This compound is a potent cytotoxic agent synthesized by reducing the nitro group of 7-Ethyl-14-nitrocamptothecin. It demonstrates excellent activity against human tumor cell lines, good brain penetration, and superior efficacy compared to topotecan in several xenograft models .

    Compound Description: This camptothecin derivative combines the structural features of both 7-Ethylcamptothecin and 10-Hydroxycamptothecin, potentially exhibiting a unique pharmacological profile. It is investigated for its potential as a component in stabilized pharmaceutical compositions .

Overview

7-Ethylcamptothecin is a derivative of camptothecin, a naturally occurring alkaloid extracted from the bark of the Chinese tree Camptotheca acuminata. This compound has garnered significant attention due to its potent anticancer properties, primarily through its ability to inhibit the enzyme topoisomerase I, which is crucial for DNA replication and transcription. The inhibition of this enzyme leads to DNA damage and ultimately cell death, making 7-ethylcamptothecin a valuable compound in cancer therapy.

Source

7-Ethylcamptothecin is synthesized from camptothecin, which was first isolated in the 1960s. The natural source of camptothecin has limited availability, prompting the development of various synthetic methods to produce its derivatives, including 7-ethylcamptothecin.

Classification

7-Ethylcamptothecin belongs to the class of compounds known as camptothecins, which are characterized by their unique lactone structure. It is classified as an antineoplastic agent and is specifically noted for its role in cancer chemotherapy.

Synthesis Analysis

Methods

The synthesis of 7-ethylcamptothecin involves several steps, primarily focusing on modifying camptothecin through ethylation. Various methods have been developed to improve yield and purity:

  1. Fenton's Reaction: This method utilizes iron(II) sulfate and propionic aldehyde in the presence of glacial acetic acid to facilitate the ethylation process. The reaction conditions are mild, yielding a product with high purity and yield (up to 80%) .
  2. Hydrogenation and Oxidation: Another approach involves hydrogenating camptothecin to form 7-ethyl-1,2,6,7-tetrahydrocamptothecin, followed by oxidation to yield 7-ethylcamptothecin. This method allows for higher yields but requires careful control of reaction conditions .
  3. Column Chromatography: After synthesis, purification typically involves column chromatography to separate the desired product from impurities, although this can be resource-intensive .

Technical Details

The synthesis generally requires precise control over temperature and reactant concentrations. For example, reactions are often conducted at low temperatures (around 0°C) to enhance selectivity and minimize side reactions .

Molecular Structure Analysis

Structure

The molecular structure of 7-ethylcamptothecin features a fused ring system with a lactone moiety. Its chemical formula is C₁₉H₁₉N₃O₃, indicating it contains three nitrogen atoms and three oxygen atoms within its structure.

Data

  • Molecular Weight: Approximately 325.37 g/mol
  • Chemical Structure: The compound can be represented as follows:
C19H19N3O3\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{3}

This structure contributes to its biological activity by allowing interaction with the topoisomerase I enzyme.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving 7-ethylcamptothecin is its interaction with topoisomerase I. The compound binds to the enzyme-DNA complex, preventing the religation of DNA strands after they have been cleaved during replication.

Technical Details

The binding process leads to the stabilization of a transient enzyme-DNA cleavage complex, resulting in double-strand breaks in DNA during replication. This mechanism is crucial for its anticancer efficacy .

Mechanism of Action

Process

7-Ethylcamptothecin exerts its cytotoxic effects primarily through the inhibition of topoisomerase I. The mechanism can be summarized as follows:

  1. Binding: 7-Ethylcamptothecin binds to the topoisomerase I-DNA complex.
  2. Stabilization: This binding stabilizes the cleaved DNA-enzyme complex.
  3. DNA Damage: As DNA replication proceeds, the stabilized complex prevents proper religation of DNA strands, leading to double-strand breaks.
  4. Cell Death: The accumulation of such breaks triggers cellular apoptosis or necrosis.

Data

Studies have shown that 7-ethylcamptothecin exhibits significant cytotoxicity against various cancer cell lines, demonstrating an IC50 value in submicromolar ranges .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellow crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but poorly soluble in water.

Chemical Properties

  • Stability: The lactone form is stable under acidic conditions but can hydrolyze under alkaline conditions.
  • pKa Values: The compound has specific pKa values that influence its solubility and permeability across biological membranes.
Applications

Scientific Uses

7-Ethylcamptothecin is primarily utilized in cancer research and treatment due to its potent antitumor activity:

  1. Chemotherapy: It serves as an active ingredient in various chemotherapeutic regimens for cancers such as colorectal and lung cancer.
  2. Research Tool: Used extensively in laboratory studies to understand mechanisms of drug resistance and cellular responses to DNA damage.
  3. Drug Development: It acts as a lead compound for developing new derivatives with improved efficacy and reduced side effects.
Introduction to 7-Ethylcamptothecin

Historical Discovery and Natural Sources

  • Semi-Synthetic Origin: 7-Ethylcamptothecin does not occur naturally but was developed through medicinal chemistry efforts in the late 20th century. It was designed to improve upon the pharmacokinetic and pharmacodynamic limitations of camptothecin, isolated originally from the bark and stem wood of Camptotheca acuminata (the "Happy Tree") native to China and Tibet. Initial pharmacological studies of CPT in the 1960s and 70s revealed potent antitumor activity but also significant drawbacks, including chemical instability (rapid hydrolysis of the essential E-ring lactone) and severe unpredictable toxicity [3] [6] [9].
  • Rationale for 7-Substitution: Systematic Structure-Activity Relationship (SAR) investigations demonstrated that introducing alkyl substituents at the 7-position of the camptothecin A-ring significantly enhanced biological activity. Ethylation emerged as particularly advantageous, yielding 7-Ethylcamptothecin. Key studies by Brangi et al. (1999) and Bom et al. (2000) characterized its physicochemical behavior and potent topoisomerase I inhibition, confirming its status as a high-value intermediate [4] [8].
  • Biosynthetic Context: While not a natural product, 7-Ethylcamptothecin's biosynthesis would hypothetically diverge from the canonical CPT pathway after the formation of strictosidine, the universal monoterpenoid indole alkaloid precursor. Late-stage enzymatic modifications, particularly involving cytochrome P450s acting on the CPT core scaffold, are plausible but not naturally realized for the 7-ethyl derivative. Recent chemoenzymatic approaches using discovered plant P450s (e.g., CPT10H, CPT11H) demonstrate the potential for biocatalytic production from simpler CPT analogues [5].

Structural Characteristics and Chemical Classification

  • Core Pentacyclic Framework: 7-Ethylcamptothecin (C₂₂H₂₀N₂O₄; MW 376.41 g/mol) retains the defining pentacyclic structure of camptothecin: rings A (quinoline), B and C (pyrrolo[3,4-β]quinoline), D (pyridone), and E (α-hydroxy-δ-lactone). Its melting point ranges from 236-241°C, and its calculated boiling point is 752.9°C. The compound exhibits limited solubility in aqueous solutions but dissolves in organic solvents like dimethyl sulfoxide (DMSO), chloroform-methanol mixtures (with heating/sonication), and dimethylformamide (DMF) [4] [6] [8].
  • Defining 7-Substitution: An ethyl group (-CH₂-CH₃) is appended to carbon 7 (C7) on ring A. This modification profoundly impacts the molecule's properties:
  • Enhanced Lipophilicity: Measured LogP increases compared to CPT (unsubstituted at C7), improving passive diffusion across cellular membranes and potentially enhancing tumor cell uptake.
  • Steric Modulation: The ethyl group subtly alters the molecule's three-dimensional shape, optimizing interactions within the topoisomerase I-DNA cleavage complex ternary structure.
  • Metabolic Stability: The alkyl group can shield the ring system from certain oxidative metabolic pathways, potentially prolonging activity [3] [6] [9].
  • Critical Chiral Center and Lactone Dynamics: Like all bioactive camptothecins, 7-Ethylcamptothecin possesses an (S)-configuration at the C20 chiral center within the E-ring lactone. This stereochemistry is mandatory for effective binding to the topoisomerase I-DNA complex. The lactone ring exists in a pH-dependent equilibrium with its inactive, open-ring carboxylate form. The 7-ethyl substituent subtly influences this equilibrium, generally favoring the closed, bioactive lactone form compared to CPT, particularly under physiological conditions, partly due to increased partitioning into cellular compartments like red blood cells [6] [9] [10].

Table 1: Key Molecular Properties of 7-Ethylcamptothecin

PropertyValue/DescriptionSignificance
Chemical FormulaC₂₂H₂₀N₂O₄Defines elemental composition and molecular weight (376.41 g/mol).
IUPAC Name(S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dioneSystematic chemical nomenclature.
CAS Registry Number78287-27-1Unique identifier for chemical substances.
Core StructurePentacyclic: Quinoline (A), Pyrroloquinoline (B/C), Pyridone (D), α-Hydroxy-δ-lactone (E)Essential scaffold for Topoisomerase I inhibition.
Key ModificationEthyl group (-CH₂CH₃) at position 7 (Ring A)Enhances lipophilicity, metabolic stability & ternary complex binding affinity.
Chiral CenterC20 (S-configuration)Mandatory for biological activity; (R)-isomer is inactive.
SolubilityLow in water; Soluble in DMSO, DMF, CHCl₃:MeOHImpacts formulation strategies and cellular uptake.
pKa (Predicted)~11.24Indicates weak basic character, relevant for salt formation & solubility.

Role in the Camptothecin Analogues Family

  • Metabolic Precursor to SN-38 (Irinotecan Activation): The primary clinical significance of 7-Ethylcamptothecin lies in its role as the immediate biosynthetic precursor to SN-38 (7-Ethyl-10-hydroxycamptothecin). SN-38 is the potent, active metabolite of the widely used prodrug irinotecan (CPT-11). Irinotecan is a water-soluble carbamate prodrug designed for intravenous administration. Its conversion to SN-38 occurs primarily in the liver via carboxylesterase enzymes, although this activation can be inefficient and highly variable between patients. Chemoenzymatic synthesis leveraging discovered plant cytochrome P450 enzymes (e.g., CaCPT10H) has demonstrated the direct 10-hydroxylation of 7-Ethylcamptothecin to yield SN-38, offering a potentially greener and more efficient production route than traditional multi-step chemical synthesis [3] [5].
  • Direct Topoisomerase I Inhibition: 7-Ethylcamptothecin itself is a potent inhibitor of DNA topoisomerase I (Top1). It functions identically to CPT and SN-38 by specifically stabilizing the covalent Top1-DNA "cleavable complex" formed during the DNA relaxation process. By binding reversibly to this complex, primarily via hydrogen bonding interactions involving the lactone E-ring (Asp533, Arg364) and the D-ring (+1 cytosine on the non-cleaved strand), it prevents the re-ligation step of the Top1 catalytic cycle. This stabilization converts transient Top1-induced single-strand breaks into persistent DNA damage. When a replication fork or transcription complex encounters this stabilized ternary complex, it results in lethal double-strand DNA breaks, triggering S-phase specific cell death (apoptosis) [3] [6] [9].
  • Comparative Positioning within the CPT Analogue Landscape: Within the extensive family of CPT analogues, 7-Ethylcamptothecin occupies a distinct niche characterized by its balanced lipophilicity and role as a metabolic intermediate:
  • Versus Camptothecin (CPT): The 7-ethyl group enhances cytotoxicity and plasma stability compared to unmodified CPT, primarily due to improved cellular uptake and a more favorable lactone-carboxylate equilibrium.
  • Versus Topotecan: Topotecan features a basic 9-[(dimethylamino)methyl] side chain, dramatically increasing water solubility (enabling IV use) but also P-glycoprotein susceptibility (potential resistance). 7-Ethylcamptothecin lacks this solubility but offers greater inherent lipophilicity and potentially better central nervous system penetration.
  • Versus SN-38: SN-38 (7-Ethyl-10-hydroxycamptothecin) possesses the crucial 10-hydroxyl group, which generally confers superior Top1 inhibitory potency and broader clinical utility compared to 7-Ethylcamptothecin. However, SN-38's extremely poor water solubility prevents its direct use as a drug, necessitating the prodrug irinotecan. 7-Ethylcamptothecin is the direct precursor for SN-38 synthesis.
  • Versus Lipophilic Analogues (e.g., Silatecans): Highly lipophilic analogues like DB-67 (7-tert-butyldimethylsilyl-10-hydroxycamptothecin) exhibit enhanced lactone stability in plasma and superior tissue penetration, including crossing the blood-brain barrier. While 7-Ethylcamptothecin is more lipophilic than CPT or topotecan, it is less so than dedicated lipophilic derivatives like the silatecans or karenitecins [1] [6] [9].

Table 2: Position of 7-Ethylcamptothecin Among Key Camptothecin Analogues

AnalogueKey Structural Feature(s)Primary Role/AdvantageRelationship to 7-Ethylcamptothecin
Camptothecin (CPT)Unsubstituted at C7, C9, C10, C11Prototype natural Top1 inhibitor; limited clinical use due to toxicity & instability.Parent compound; 7-Ethyl is a direct semi-synthetic derivative.
7-EthylcamptothecinEthyl group at C7Enhanced lipophilicity & stability vs CPT; Direct Top1 inhibitor; Metabolic precursor to SN-38.Focus compound.
SN-38Ethyl at C7, Hydroxyl at C10Highly potent active metabolite of Irinotecan; Poor solubility.Direct metabolite/enzymatic product (via 10-hydroxylation).
Irinotecan (CPT-11)7-Ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy CPTWater-soluble prodrug of SN-38.Contains the 7-Ethylcamptothecin core structure linked to a solubilizing cleavable carbamate moiety.
Topotecan9-[(Dimethylamino)methyl] substitution on CPTWater-soluble; Clinically approved (ovarian, SCLC, cervical).Structurally distinct modification (C9 vs C7); Different solubility profile.
Belotecan7-(2-Isopropylamino)ethyl] modification on CPTWater-soluble (sulfonate salt); Approved (ovarian, SCLC).Alternative water-solubilizing strategy at C7 position.
Exatecan (DX-8951f)Hexacyclic (7,9-fused ring), 10-methyl, 11-fluoroEnhanced potency & stability; Bypasses some resistance mechanisms.More complex structural modification; Greater synthetic complexity.
Silatecans (e.g., DB-67)Large lipophilic silyl groups (e.g., tert-butyldimethylsilyl) at C7Superior plasma stability & CNS penetration.Represents a more extreme lipophilic modification strategy.

7-Ethylcamptothecin exemplifies the power of strategic medicinal chemistry in refining natural product leads. Its specific 7-alkyl modification successfully enhanced key pharmaceutical properties of the camptothecin scaffold, directly enabling the development of irinotecan – a cornerstone chemotherapeutic agent. Its ongoing role as a metabolic intermediate and a reference compound for studying structure-activity relationships within the CPT class underscores its enduring importance in oncology research and drug discovery [3] [5] [9].

Properties

CAS Number

78287-27-1

Product Name

7-Ethylcamptothecin

IUPAC Name

(19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1

InChI Key

MYQKIWCVEPUPIL-QFIPXVFZSA-N

Synonyms

(4S)-4,11-Diethyl-4-hydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; 7-Ethyl-20(S)-camptothecin; SN 22; USP Irinotecan Related Compound E

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.